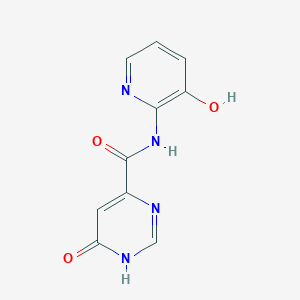

6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, including anticancer and antimicrobial properties. The presence of hydroxy groups and a carboxamide moiety in the compound suggests potential for bioactivity, making it a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, a parallel solution-phase approach was used to synthesize a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, starting from itaconic acid and proceeding through a five-step transformation . Similarly, monoamide isomers were synthesized from 6-(methoxycarbonyl)pyridine-2-carboxylic acid using an acyl chloride reaction with 2-amino-N-methylpyridine . These methods highlight the versatility in the synthesis of pyrimidine derivatives, which may be applicable to the synthesis of "6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy . These techniques allow for the determination of the functional groups present and the overall molecular conformation. The substitution pattern on the pyrimidine ring can significantly influence the compound's properties, as seen in the study of various methyl-substituted pyridine ring compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including hydrolysis, decarboxylation, O-alkylation, and cyclization . These reactions are often used to introduce different substituents onto the pyrimidine ring, altering the compound's chemical and biological properties. For example, the base-catalyzed cyclization of 3-thioformylamino derivatives can close a 4-mercaptopyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like hydroxy, amino, and carboxamide can affect these properties. For instance, the introduction of a methyl group at position 8 in the pyridine moiety was found to enhance the analgesic properties of certain pyrido[1,2-a]pyrimidine derivatives . The antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides was also studied, showing increased activity against certain strains of microorganisms .

Applications De Recherche Scientifique

Antibacterial Properties

6-Hydroxy-N-(3-Hydroxypyridin-2-yl)pyrimidine-4-carboxamide and its analogues have been studied for their antibacterial properties. Egawa et al. (1984) synthesized compounds with substituted cyclic amino groups, demonstrating significant in vitro and in vivo antibacterial activities, which exceeded those of enoxacin, a known antibiotic. This suggests potential use in developing new antibacterial agents (Egawa et al., 1984).

Coordination Chemistry

The compound's utility in coordination chemistry has been explored. Hutchinson et al. (2010) reported the synthesis and characterization of complexes formed by coordination with Cu(II) ions. These complexes exhibit distinct shapes and coordination geometries, indicating potential applications in molecular engineering and materials science (Hutchinson, Hanton, & Moratti, 2010).

Chemical Synthesis

In the field of chemical synthesis, Črček et al. (2012) presented the parallel solution-phase synthesis of a series of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, demonstrating the versatility of pyrimidine derivatives in synthesizing diverse chemical libraries (Črček et al., 2012).

Crystal Structure Studies

Research on the crystal structure of pyrimidine derivatives, including those similar to 6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide, has been conducted. Rajam et al. (2017) investigated the crystallization, hydrogen bonding, and tautomeric forms of pyrimidine salts, contributing to our understanding of molecular recognition processes in drug design (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Non-Linear Optical Properties

Jayarajan et al. (2019) synthesized and characterized pyrimidine-carboxamide compounds, investigating their non-linear optical properties and molecular docking analyses. This study highlights the potential application in the development of new materials with desirable optical properties (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Origin of Biomolecules

Ferris et al. (1977) demonstrated that pyrimidines, including structures similar to 6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide, could originate from hydrogen cyanide under prebiotic conditions. This research provides insight into the chemical evolution of biomolecules on early Earth (Ferris, Joshi, & Lawless, 1977).

Mécanisme D'action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Orientations Futures

Propriétés

IUPAC Name |

N-(3-hydroxypyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c15-7-2-1-3-11-9(7)14-10(17)6-4-8(16)13-5-12-6/h1-5,15H,(H,11,14,17)(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXGTQDGBPWCPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC(=O)C2=CC(=O)NC=N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2540724.png)

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)

![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)